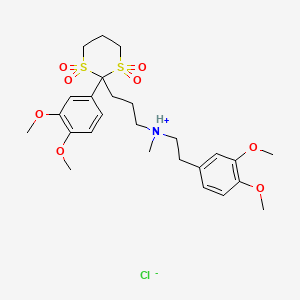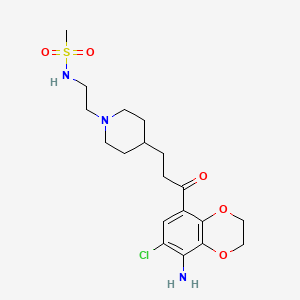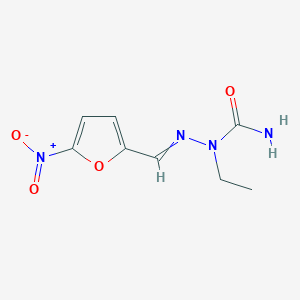
オクトクリレン
概要
説明
オクトクリレン、別名2-エチルヘキシルサリチル酸は、日焼け止め製剤に広く使用されている有機化合物です。サリチル酸と2-エチルヘキサノールの縮合によって生成されたエステルです。 オクトクリレンは主に、太陽からの紫外線B(UVB)線を吸収し、日焼けやその他の有害な紫外線放射の影響から皮膚を保護するために使用されます .
科学的研究の応用
Octisalate is extensively used in the formulation of sunscreens and other cosmetic products due to its ability to absorb UVB radiation. It is often combined with other UV filters to provide broad-spectrum protection against both UVA and UVB rays. Additionally, octisalate is used in research studies to evaluate the efficacy and safety of sunscreen formulations .
In the field of dermatology, octisalate is studied for its role in preventing skin disorders caused by UV radiation, such as sunburn, photoaging, and skin cancer. Its ability to stabilize other sunscreen ingredients, such as avobenzone, makes it a valuable component in sunscreen formulations .
作用機序
オクトクリレンは、UVB光を吸収して、より無害なエネルギーに変換することにより、化学的日焼け止めとして機能します。分子のサリチル酸部分はUVB放射を吸収し、エチルヘキサノール部分は保湿効果を提供するため、化合物は化粧品製剤での使用に適しています。 オクトクリレンはUVA放射から保護しないため、通常は他のUVフィルターと組み合わせて使用され、包括的な日焼け止めを提供します .
類似の化合物との比較
オクトクリレンは、ホモサレートやトロラミンサリチル酸などの他のサリチル酸系UVフィルターと似ています。これらの化合物もUVB線を吸収し、日焼け止め製剤で使用されます。 オクトクリレンは、他の日焼け止めの成分を安定させ、製剤の耐水性を向上させるという点でユニークです .
類似の化合物
ホモサレート: 日焼け止めで使用される別のサリチル酸系UVフィルター。
トロラミンサリチル酸: UVB吸収特性を持つサリチル酸化合物。
オキシベンゾン: 日焼け止め剤でUVBフィルターとして使用されるシンナメートエステル。
結論として、オクトクリレンは、日焼け止め分野で貴重な化合物であり、UVB吸収と他の日焼け止めの成分の安定化を提供します。その独自の特性により、多くの日焼け止め製剤の必須成分となっています。
生化学分析
Biochemical Properties
Octisalate functions as a UVB filter, absorbing UVB radiation and converting it into less damaging energy . This property allows it to protect the skin from severe sunburns and potential damage to healthy skin cells and collagen
Cellular Effects
Octisalate’s primary cellular effect is its ability to shield skin cells from UVB radiation damage . By absorbing UVB rays, it prevents these rays from causing harm to the cells, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octisalate involves the absorption of UVB rays and their conversion into less damaging energy . This process helps to protect the skin from severe sunburns and melanoma, and shields the skin from damage to healthy skin cells and collagen .
Temporal Effects in Laboratory Settings
Octisalate is known to be a water-resistant ingredient, improving the longevity of sunscreen products when swimming and sweating .
Dosage Effects in Animal Models
Some research suggests that Octisalate may have negligible estrogenic effects in animal experiments .
Metabolic Pathways
As a UVB filter, Octisalate’s primary role is to absorb UVB radiation and convert it into less damaging energy .
Transport and Distribution
Octisalate is known to form a shielding film on the skin’s surface that absorbs UVB light .
Subcellular Localization
Given its role as a UVB filter, it is likely that Octisalate primarily localizes to the skin’s surface where it can effectively absorb UVB radiation .
準備方法
合成経路と反応条件
オクトクリレンは、サリチル酸と2-エチルヘキサノールの間のエステル化反応によって合成されます。反応は通常、硫酸などの酸触媒を使用して、エステル化プロセスを促進します。 反応は、反応物を目的のエステル生成物に完全に変換することを保証するために、還流条件下で行われます .
工業生産方法
工業的な環境では、オクトクリレンの製造には、同様のエステル化プロセスがより大規模で行われます。反応物は大型反応器で混合され、反応は制御された温度と圧力条件下で行われます。 生成物はその後、蒸留やその他の分離技術によって精製され、化粧品製剤で使用するための高純度のオクトクリレンが得られます .
化学反応の分析
反応の種類
オクトクリレンは、主にエステル化反応と加水分解反応を起こします。 エステル化は、サリチル酸と2-エチルヘキサノールの間にエステル結合を形成することを含む一方で、加水分解は水と酸または塩基触媒の存在下でこの結合を切断することを含みます .
一般的な試薬と条件
エステル化: サリチル酸、2-エチルヘキサノール、硫酸(触媒)、還流条件。
加水分解: 水、酸または塩基触媒、高温。
形成される主な生成物
エステル化: オクトクリレン(2-エチルヘキシルサリチル酸)。
加水分解: サリチル酸と2-エチルヘキサノール.
科学研究への応用
オクトクリレンは、UVB線を吸収する能力により、日焼け止めやその他の化粧品の製剤に広く使用されています。しばしば他のUVフィルターと組み合わせて、UVA線とUVB線の両方に広範囲にわたる保護を提供します。 さらに、オクトクリレンは、日焼け止め製剤の有効性と安全性を評価する研究で使用されています .
皮膚科の分野では、オクトクリレンは、日焼け、光老化、皮膚がんなどの紫外線放射によって引き起こされる皮膚疾患の予防における役割について研究されています。 アボベンゾンなどの他の日焼け止めの成分を安定させる能力により、日焼け止め製剤の貴重な成分となっています .
類似化合物との比較
Octisalate is similar to other salicylate-based UV filters, such as homosalate and trolamine salicylate. These compounds also absorb UVB radiation and are used in sunscreen formulations. octisalate is unique in its ability to stabilize other sunscreen ingredients and improve the water resistance of the formulation .
Similar Compounds
Homosalate: Another salicylate-based UV filter used in sunscreens.
Trolamine Salicylate: A salicylate compound with UVB absorbing properties.
Octinoxate: A cinnamate ester used as a UVB filter in sunscreens.
Avobenzone: A UVA filter often combined with octisalate for broad-spectrum protection
特性
IUPAC Name |
2-ethylhexyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRHJJZUHUTGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040734 | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Chemical sunscreen, it acts through absorption of UVB light and not UVA. | |
| Record name | Octisalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118-60-5 | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octisalate [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octisalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-ETHYLHEXYL SALICYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTISALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X49Y0596W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octisalate functions as a UVB absorber. [] It absorbs UVB radiation (280–320 nm) with a peak absorbance at 306 nm, [, ] preventing it from reaching and damaging the deeper layers of the skin. By doing so, it helps prevent sunburn and reduces the risk of skin cancer associated with UVB exposure.
A: Octisalate has the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. []
A: Yes, studies have investigated the UV absorption spectrum of Octisalate using Density Functional Theory (DFT) calculations. [] These studies provide insights into its electronic transitions and how structural modifications can impact its UV absorption properties.
A: Research indicates that Octisalate can influence the stability of other UV filters. For instance, it's been shown to have good compatibility with Avobenzone, a UVA filter known to be photolabile. []
A: Studies have identified interactions between Octisalate and other sunscreen ingredients. For example, one study revealed that the inclusion of Propylene glycol and Polyethylene glycol 200 in a formulation containing Octisalate influenced the lateral diffusion of Ibuprofen across human skin. []
A: Yes, researchers have utilized Density Functional Theory (DFT) to investigate the molecular structure and UV absorption spectra of Octisalate and its meta-substituted derivatives. [] These studies aim to model and design novel sunscreen compounds with improved UV protection properties.
A: DFT studies have shown that the UV absorption spectrum of Octisalate is significantly affected by the nature and position of substituent groups on the aromatic ring. [] These modifications can lead to shifts in the absorption maxima, impacting the wavelength range of UV radiation that can be absorbed.
A: Formulating Octisalate with other UV filters like Avobenzone, Homosalate, or Octocrylene is a common strategy to enhance the breadth of UV protection. [, ] Additionally, incorporating photostabilizers like Diethylhexyl syringylidene malonate (DESM) can significantly improve the photostability of Avobenzone in formulations containing Octisalate. []
A: The use of Octisalate in cosmetic products is regulated. For instance, in the USA and Europe, it is permitted in concentrations up to 5%. [] Regulatory agencies continue to evaluate the safety of Octisalate and other UV filters based on emerging scientific evidence.
A: Studies have highlighted concerns regarding the potential environmental impacts of Octisalate, particularly its presence in aquatic ecosystems. [, , , , ] Research suggests that Octisalate can accumulate in aquatic organisms and may pose risks to coral reefs. [, , ]
A: Yes, research has confirmed that Octisalate is systemically absorbed following topical application. [, , ] Studies have detected Octisalate in human plasma after sunscreen application, indicating its ability to penetrate the skin barrier.
A: Research using LC/HRMS/MS analysis has demonstrated that Octisalate undergoes oxidative metabolism in the liver, forming various metabolites, including glutathione adducts. [] Understanding the metabolic pathways of Octisalate is crucial for evaluating its potential for bioaccumulation and toxicity.
A: While many studies focus on Octisalate's absorption and potential endocrine effects, its efficacy in preventing UV-induced skin damage is well-established through its widespread use in sunscreen products and its regulatory approval as a UV filter. [, ]
A: There are several alternatives to Octisalate, including both chemical and mineral UV filters. [, , ] Some commonly used alternatives include:
ANone: Various research tools and resources contribute to a comprehensive understanding of UV filters:
- Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) [] or Tandem Mass Spectrometry (MS/MS) [] are essential for separating, identifying, and quantifying Octisalate and its metabolites in various matrices.
- In vitro Models: Cell-based assays and skin models help assess the penetration, permeation, and potential toxicological effects of Octisalate. [, ]
- In vivo Models: Animal models can be used (ethically and when justified) to investigate the systemic absorption, distribution, metabolism, and potential toxicity of Octisalate following topical application. [, ]
- Computational Tools: Computational chemistry methods like DFT aid in predicting the properties of novel UV filter candidates and understanding the structure-activity relationships of existing ones. []
A: Initial research on Octisalate primarily focused on its effectiveness as a UVB filter in sunscreen products. [] Over time, research has expanded to investigate its potential environmental impact, systemic absorption, and potential for endocrine disruption. [, , , , ] This evolution reflects growing concerns about the broader safety and sustainability of sunscreen ingredients.
ANone: Research on Octisalate benefits from collaborations across various disciplines, including:
- Dermatology and Toxicology: To evaluate the safety and efficacy of Octisalate in sunscreen products. [, ]
- Chemistry and Pharmacology: To synthesize and characterize novel UV filters and understand their physicochemical properties, absorption, metabolism, and potential for interactions. [, ]
- Environmental Science and Toxicology: To assess the fate and effects of Octisalate in the environment and its potential impact on aquatic ecosystems. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





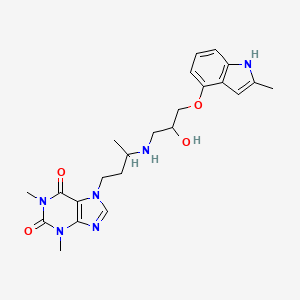
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


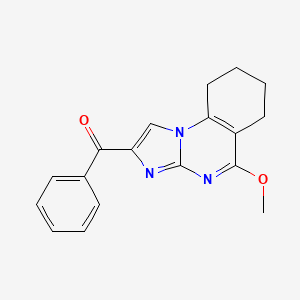

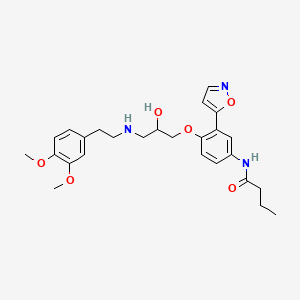
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
